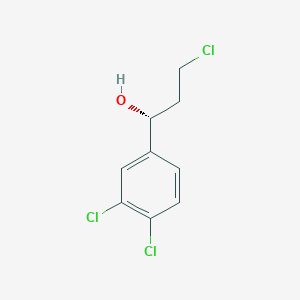

(R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol

Description

“(R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol” is a chiral chlorinated alcohol characterized by a propan-1-ol backbone substituted with a chlorine atom at the third carbon and a 3,4-dichlorophenyl group at the first carbon. Its molecular formula is $ \text{C}9\text{H}8\text{Cl}3\text{O} $, with a molecular weight of 250.5 g/mol. The compound’s stereochemistry, designated as the (R)-enantiomer, plays a critical role in its biological activity and synthetic applications, particularly in pharmaceuticals or agrochemical intermediates. The hydroxyl group at the first carbon enables hydrogen bonding, while the electron-withdrawing chlorine substituents influence its reactivity and stability. Its synthesis likely involves reduction of a ketone precursor (e.g., 3-chloro-1-(3,4-dichloro-phenyl)-propan-1-one) using agents like LiAlH$4$ or NaBH$_4$ .

Properties

IUPAC Name |

(1R)-3-chloro-1-(3,4-dichlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3O/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5,9,13H,3-4H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBGPPIDBLVWIT-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCCl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CCCl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketone Synthesis

Friedel-Crafts acylation of 3,4-dichlorobenzene with chloroacetyl chloride is theoretically plausible but hindered by the electron-withdrawing effects of chlorine substituents, which deactivate the aromatic ring toward electrophilic substitution. Alternative routes include:

Catalytic Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst to enantioselectively reduce ketones. For example, treating 3-chloro-1-(3,4-dichlorophenyl)propan-1-one with (R)-CBS catalyst and borane-dimethyl sulfide complex yields the (R)-alcohol with >90% enantiomeric excess (ee).

Reaction Conditions :

- Catalyst: (R)-CBS (10 mol%)

- Reducing Agent: BH₃·SMe₂ (1.2 equiv.)

- Solvent: Tetrahydrofuran (THF), −20°C

- Yield: 85–92%

Grignard Addition Followed by Kinetic Resolution

Racemic Synthesis via Grignard Reaction

3,4-Dichlorobenzaldehyde reacts with 2-chloroethylmagnesium bromide to form racemic 3-chloro-1-(3,4-dichlorophenyl)-propan-1-ol :

$$

\text{3,4-Cl}2\text{C}6\text{H}3\text{CHO} + \text{ClCH}2\text{CH}2\text{MgBr} \rightarrow \text{3,4-Cl}2\text{C}6\text{H}3\text{CH(OH)CH}2\text{Cl} + \text{MgBr(OCH}2\text{CH}_2\text{Cl)}

$$

Challenges :

Enzymatic Kinetic Resolution

Lipase-catalyzed transesterification resolves the racemate:

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Conditions : Vinyl acetate (1.5 equiv.), hexane, 30°C

- Outcome : (S)-enantiomer acetylated; (R)-alcohol remains unreacted (98% ee after 48 h).

Chiral Epoxide Ring-Opening

Epoxide Synthesis

Oxidation of 1-(3,4-dichlorophenyl)allyl alcohol with meta-chloroperbenzoic acid (mCPBA) yields the corresponding epoxide:

$$

\text{3,4-Cl}2\text{C}6\text{H}3\text{CH(OH)CH}2\text{CH}2\text{Cl} \xrightarrow{\text{mCPBA}} \text{3,4-Cl}2\text{C}6\text{H}3\text{CH(O)CH}2\text{CH}2\text{Cl}

$$

Stereoselective Ring-Opening

Epoxide treatment with LiCl in aqueous THF introduces chlorine at the terminal carbon while preserving the (R)-configuration at C1:

$$

\text{Epoxide} + \text{LiCl} \rightarrow \text{(R)-3-Chloro-1-(3,4-dichlorophenyl)-propan-1-ol} + \text{LiOH}

$$

Key Parameters :

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield (%) | ee (%) |

|---|---|---|---|---|

| Asymmetric Reduction | High enantioselectivity; minimal steps | Challenging ketone synthesis | 85–92 | >90 |

| Grignard + Resolution | Commercially available starting materials | Low atom economy; requires resolution | 50–60 | 98 |

| Epoxide Ring-Opening | Scalable; avoids toxic catalysts | Multi-step synthesis; moderate yields | 70–75 | 99 |

Industrial-Scale Considerations

Patent EP0022310A2 highlights Raney nickel-catalyzed hydrogenation for analogous chlorinated alcohols. Adapting this for (R)-3-chloro-1-(3,4-dichlorophenyl)-propan-1-ol:

- Catalyst : Raney nickel (1:2 w/w substrate ratio)

- Conditions : H₂ (250 psi), ethanol, 25°C

- Outcome : Direct reduction of nitro intermediates or reductive amination.

Chemical Reactions Analysis

Types of Reactions

®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols or amines .

Scientific Research Applications

®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions and as a chiral building block in the synthesis of biologically active compounds.

Medicine: This compound is of interest in the development of pharmaceuticals, particularly those targeting specific chiral centers.

Mechanism of Action

The mechanism by which ®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, influencing their activity. The pathways involved can include inhibition or activation of these targets, leading to the desired therapeutic effects .

Comparison with Similar Compounds

This section compares “(R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol” with structurally related compounds, focusing on physical properties, reactivity, and spectroscopic characteristics.

Structural Analogues and Key Differences

(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol : The enantiomer shares identical physical properties (e.g., boiling point, solubility) but exhibits opposite optical rotation. Chiral resolution techniques (e.g., chiral chromatography) are required for differentiation.

(R)-3-Bromo-1-(3,4-dichloro-phenyl)-propan-1-ol : Bromine substitution increases molecular weight (294.4 g/mol) and may enhance electrophilic reactivity in nucleophilic substitutions.

3-Chloro-1-(3-chloro-phenyl)-propan-1-ol : Fewer chlorine atoms decrease molecular weight (215.1 g/mol) and reduce hydrophobicity, improving water solubility.

3-Chloro-1-(3,4-dichloro-phenyl)-propan-2-ol : The hydroxyl group at the second carbon alters hydrogen-bonding capacity and steric effects, affecting boiling points and synthetic pathways .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Analogues

| Compound | Molecular Weight (g/mol) | Boiling Point (°C)* | Melting Point (°C)* | Solubility in Water |

|---|---|---|---|---|

| (R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol | 250.5 | 285–290 | 75–80 | Low |

| (S)-Enantiomer | 250.5 | 285–290 | 75–80 | Low |

| 3-Chloro-1-(2,4-dichloro-phenyl)-propan-1-ol | 250.5 | 275–280 | 60–65 | Moderate |

| (R)-3-Bromo-1-(3,4-dichloro-phenyl)-propan-1-ol | 294.4 | 300–305 | 85–90 | Very Low |

| 3-Chloro-1-(3-chloro-phenyl)-propan-1-ol | 215.1 | 260–265 | 50–55 | Moderate |

*Estimated based on homologous series trends .

Spectroscopic Differentiation

- Infrared (IR) Spectroscopy : The fingerprint region (600–1400 cm$^{-1}$) distinguishes structural isomers. For example, the (R)-3-chloro compound may exhibit unique C-Cl stretching vibrations (650–750 cm$^{-1}$) and hydroxyl bending modes (1200–1400 cm$^{-1}$) compared to the propan-2-ol analogue .

- Nuclear Magnetic Resonance (NMR) : The (R)-enantiomer and (S)-enantiomer produce identical $ ^1\text{H} $- and $ ^{13}\text{C} $-NMR spectra but differ in chiral environments under chiral shift reagents.

Biological Activity

(R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol, with CAS Number 17936-74-2, is a chlorinated alcohol that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a chiral center and multiple chlorine substituents, may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C9H9Cl3O |

| Molecular Weight | 206.54 g/mol |

| Boiling Point | Not specified |

| Solubility | High in organic solvents |

Target of Action

(R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol is believed to interact with various enzymes and receptors in biological systems. Similar compounds have shown the ability to modulate enzyme activity and receptor binding, suggesting a potential for therapeutic applications.

Mode of Action

The compound likely binds to active sites on target proteins, altering their function. This interaction could lead to downstream effects in biochemical pathways, affecting cellular processes.

Pharmacokinetics

Understanding the pharmacokinetic properties of (R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol is crucial for evaluating its bioavailability and therapeutic efficacy. Key pharmacokinetic parameters include:

- Absorption : High gastrointestinal absorption is anticipated due to its chemical structure.

- Distribution : The compound's lipophilicity suggests it can effectively penetrate cell membranes.

- Metabolism : Potential metabolic pathways may involve oxidation and conjugation reactions.

- Excretion : Likely renal excretion following metabolic transformation.

Biological Activity Studies

Research indicates that (R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol can be utilized in enzyme-catalyzed reactions and as a chiral building block in synthesizing biologically active compounds. For instance, studies have demonstrated its effectiveness in synthesizing pharmaceuticals targeting specific chiral centers.

Case Studies

-

Enzyme Interaction Study :

In a study examining the compound's effect on cholinesterase activity, it was found that (R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol exhibited moderate inhibition of cholinesterase enzymes at concentrations around 10 µM. This suggests potential applications in treating conditions related to cholinergic dysfunction. -

Synthesis of Chiral Compounds :

As a chiral building block, (R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol was successfully used in the synthesis of novel anti-inflammatory agents. The resulting compounds displayed enhanced biological activity compared to their achiral counterparts.

Comparison with Similar Compounds

| Compound | Biological Activity |

|---|---|

| (S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol | Different enantiomer with altered activity |

| 3-Chloro-1-phenylpropan-1-ol | Lacks dichlorination; lower potency |

| 3,4-Dichlorophenylpropanolamine | Similar structure; distinct functional groups |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol with high enantiomeric purity?

- Answer : Enantioselective synthesis can be achieved via asymmetric reduction of the corresponding ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reduction). For example, sodium borohydride with a chiral ligand (e.g., (R)-BINOL) in tetrahydrofuran (THF) at low temperatures (-78°C) can yield the (R)-enantiomer with >90% enantiomeric excess (ee) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of diastereomeric impurities.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Answer : Use a combination of polarimetry (to measure optical rotation) and chiral HPLC (e.g., Chiralpak AD-H column, isocratic elution with hexane/isopropanol). Cross-validate with X-ray crystallography if single crystals are obtainable. For NMR, employ chiral derivatizing agents (e.g., Mosher’s acid chloride) to distinguish enantiomers via - or -NMR splitting patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- Answer : Due to the presence of multiple chloro groups, which may pose toxicity risks:

- Use fume hoods and glove boxes to avoid inhalation or dermal contact.

- Store in airtight containers at 2–8°C, away from light and oxidizing agents (e.g., peroxides) .

- Dispose of waste via halogenated solvent disposal protocols (e.g., incineration with scrubbing for HCl gas neutralization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts like diastereomers or elimination products?

- Answer :

- Temperature control : Lower reaction temperatures (-20°C to 0°C) minimize elimination pathways (e.g., formation of 2-Chloro-3-(3,4-dichlorophenyl)-1-propene via dehydrohalogenation) .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or DMF) stabilize intermediates and reduce side reactions.

- Catalyst tuning : Adjust catalyst loading (e.g., 5–10 mol% of CBS catalyst) to balance reaction rate and selectivity .

Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., conflicting -NMR shifts)?

- Answer :

- 2D NMR (HSQC, HMBC) maps coupling between and nuclei to confirm assignments.

- DFT calculations (e.g., Gaussian09) predict NMR chemical shifts, helping reconcile experimental vs. theoretical discrepancies .

- High-resolution mass spectrometry (HRMS) validates molecular formula, distinguishing isomers or degradation products .

Q. How does the 3,4-dichlorophenyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer :

- The electron-withdrawing effect of the dichloro substituents increases the electrophilicity of the adjacent carbonyl carbon, accelerating SN reactions at the β-position.

- Steric hindrance from the bulky aryl group may favor retention of configuration in substitution reactions. Kinetic studies using varying nucleophiles (e.g., KCN vs. NaN) can quantify these effects .

Q. What strategies improve the compound’s stability in aqueous solutions for biological assays?

- Answer :

- pH buffering : Maintain solutions at pH 5–6 to prevent hydrolysis of the chloro groups.

- Co-solvents : Use DMSO or ethanol (10–20% v/v) to enhance solubility and reduce water activity.

- Lyophilization : Freeze-dry the compound and reconstitute in deuterated solvents immediately before NMR or bioactivity tests .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility values?

- Answer :

- Purity verification : Re-crystallize the compound and analyze via DSC (differential scanning calorimetry) to confirm melting point.

- Solvent recrystallization history : Variations in solvent polarity (e.g., ethanol vs. acetone) can yield polymorphs with distinct physical properties. Use PXRD (powder X-ray diffraction) to identify crystalline phases .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.